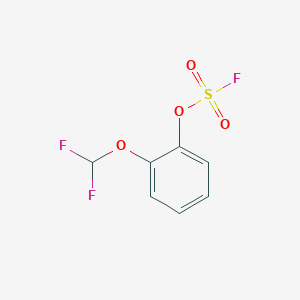
1-(Difluorométhoxy)-2-fluorosulfonyl-oxybenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene is an organofluorine compound characterized by the presence of difluoromethoxy and fluorosulfonyloxy functional groups attached to a benzene ring
Applications De Recherche Scientifique
1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene has several scientific research applications:
Méthodes De Préparation
The synthesis of 1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene typically involves the introduction of difluoromethoxy and fluorosulfonyloxy groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with difluoromethylating agents and fluorosulfonylating agents under controlled conditions. For instance, the difluoromethoxy group can be introduced using difluoromethylation reagents, while the fluorosulfonyloxy group can be added through sulfonylation reactions .
Industrial production methods often involve multi-step synthesis processes, starting from readily available benzene derivatives and employing various catalysts and reagents to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient and scalable production .
Analyse Des Réactions Chimiques
1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorosulfonyloxy group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The difluoromethoxy group can undergo oxidation to form corresponding carbonyl compounds, while reduction reactions can lead to the formation of difluoromethyl derivatives.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with various aryl and alkyl groups
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide and tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used but often include substituted benzene derivatives with modified functional groups .
Mécanisme D'action
The mechanism of action of 1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene involves its interaction with molecular targets through its functional groups. The difluoromethoxy group can participate in hydrogen bonding and dipole interactions, while the fluorosulfonyloxy group can act as an electrophilic center, facilitating reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene can be compared with other fluorinated benzene derivatives, such as:
1-(Trifluoromethoxy)-2-fluorosulfonyloxybenzene: Similar structure but with a trifluoromethoxy group, which can lead to different reactivity and biological activity.
1-(Difluoromethoxy)-2-chlorosulfonyloxybenzene: Contains a chlorosulfonyloxy group instead of a fluorosulfonyloxy group, affecting its chemical properties and applications
The uniqueness of 1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene lies in its combination of difluoromethoxy and fluorosulfonyloxy groups, which confer distinct reactivity and potential for diverse applications in various fields .
Propriétés
IUPAC Name |
1-(difluoromethoxy)-2-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O4S/c8-7(9)13-5-3-1-2-4-6(5)14-15(10,11)12/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUHWIOIKDEWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)F)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2547817.png)
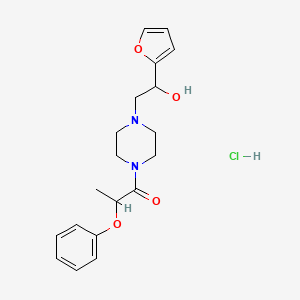
![2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2547819.png)
![3-hexyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-[(furan-2-yl)methyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2547823.png)

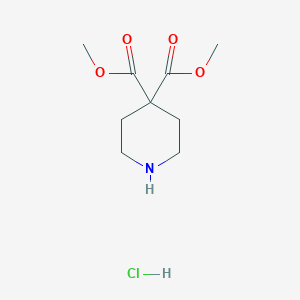
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2547830.png)
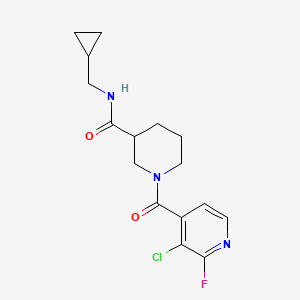
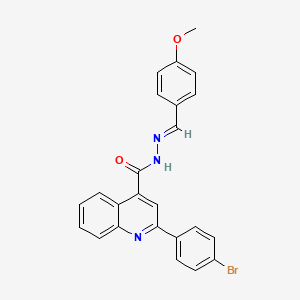
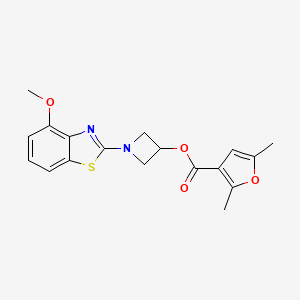
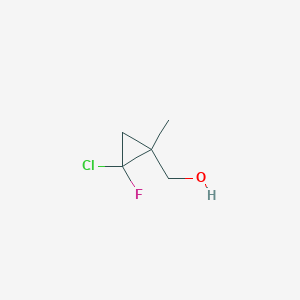
![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2547838.png)
![6-(3-Fluorophenyl)-2-{1-[6-oxo-1-(propan-2-yl)-1,6-dihydropyridazine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2547839.png)
